molecular formula C20H18ClN3O2S B2869922 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methylphenyl)ethanediamide CAS No. 895782-19-1

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methylphenyl)ethanediamide

Cat. No.: B2869922
CAS No.: 895782-19-1
M. Wt: 399.89
InChI Key: PUIIJKDFLRHMMK-UHFFFAOYSA-N
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Description

The compound “N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(3-methylphenyl)ethanediamide” is a complex organic molecule that contains several functional groups. It has a thiazole ring, which is a type of heterocyclic compound, attached to a chlorophenyl group and a methylphenyl group through an ethanediamide linkage .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, the chlorophenyl group, and the methylphenyl group would all contribute to its overall structure . The exact 3D structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The thiazole ring, for example, is known to participate in various chemical reactions. The chloro group on the phenyl ring could potentially be substituted with other groups in a nucleophilic aromatic substitution reaction .

Scientific Research Applications

Electrochemical and Electrochromic Properties

Research highlights the synthesis and characterization of novel monomers and their polymers for potential electrochemical and electrochromic applications. For instance, studies on donor-acceptor type monomers and their electropolymerization reveal their capability to undergo well-defined oxidation and reduction processes, exhibiting significant optical contrasts and color changes under different applied potentials. These findings suggest the potential use of similar compounds in electrochromic devices and sensors (Hu et al., 2013).

Antimicrobial Activities

Another line of research explores the antimicrobial properties of thiazole and fused thiazole derivatives. Compounds synthesized from 2-ethoxy carbonyl methylene thiazol-4-one have shown in vitro antimicrobial activity against bacterial and fungal isolates, including Escherichia coli and Aspergillus fumigatus. This indicates the potential of these compounds in developing new antimicrobial agents (Wardkhan et al., 2008).

Anticancer Agents

Thiazolyl(hydrazonoethyl)thiazoles have been studied for their potential as anti-breast cancer agents. The synthesis of these compounds through microwave-assisted one-pot reactions and their subsequent evaluation against MCF-7 tumor cells have revealed promising activities, suggesting their potential in cancer therapy (Mahmoud et al., 2021).

Corrosion Inhibition

Studies on the corrosion inhibition performance of thiazole and thiadiazole derivatives against the corrosion of iron have utilized quantum chemical parameters and molecular dynamics simulations. These studies provide insights into the interaction mechanisms between these compounds and metal surfaces, indicating their potential application in corrosion prevention (Kaya et al., 2016).

Photocyclization and Photochromic Properties

Research into thermally irreversible and fatigue-resistant photochromic properties of bis(benzo[b]thiophen-3-yl)ethene derivatives showcases their ability to undergo reversible photocyclization, producing stable colored forms. This property is of interest for developing materials with photoresponsive behaviors (Uchida et al., 1990).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug or a pesticide, for example, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide detailed information on its safety and hazards .

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. It could also involve investigating its biological activity if it’s intended to be a drug or a pesticide .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-13-3-2-4-16(11-13)23-19(26)18(25)22-10-9-17-12-27-20(24-17)14-5-7-15(21)8-6-14/h2-8,11-12H,9-10H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIIJKDFLRHMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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